NPEC-caged-(S)-3,4-DCPG

mGlu8 receptor selectivity Group III metabotropic glutamate receptors caged neurotransmitter pharmacology

Generic caged glutamate probes confound mGlu8 studies via off-target receptor activation and GABA-A interference. NPEC-caged-(S)-3,4-DCPG (CAS 1257323-85-5) provides a selective solution. • >100-fold selectivity for mGlu8a over mGlu1-7. • GABA-A-sparing: no inhibitory tone artifacts at experimental doses. • Enables spatiotemporally precise uncaging in brain slices. • Research-grade solid, verified purity, ready for worldwide shipping.

Molecular Formula C19H16N2O10
Molecular Weight 432.3 g/mol
CAS No. 1257323-85-5
Cat. No. B560260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPEC-caged-(S)-3,4-DCPG
CAS1257323-85-5
Synonyms(N)-1-(2-Nitrophenyl)ethylcarboxy-(S)-3,4-Dicarboxyphenylglycine
Molecular FormulaC19H16N2O10
Molecular Weight432.3 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC(C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C19H16N2O10/c1-9(11-4-2-3-5-14(11)21(29)30)31-19(28)20-15(18(26)27)10-6-7-12(16(22)23)13(8-10)17(24)25/h2-9,15H,1H3,(H,20,28)(H,22,23)(H,24,25)(H,26,27)/t9?,15-/m0/s1
InChIKeyHEJYBLHNZFMIKT-POGJTHQKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NPEC-caged-(S)-3,4-DCPG: Photosensitive mGlu8 Agonist


NPEC-caged-(S)-3,4-DCPG (CAS 1257323-85-5) is a research-grade small molecule consisting of the potent, selective metabotropic glutamate receptor 8a (mGlu8a) agonist (S)-3,4-DCPG protected by the photolabile 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) caging group . It belongs to the class of caged neurotransmitter analogs designed for neuroscience applications, enabling precise optical control over group III mGluR signaling with high spatial and temporal resolution. Upon near-UV photolysis, the NPEC group is cleaved to release the bioactive (S)-3,4-DCPG, which acts as an orthosteric agonist at mGlu8 receptors with nanomolar potency [1].

NPEC-caged-(S)-3,4-DCPG Irreplaceability


Generic substitution among caged glutamate receptor probes is scientifically invalid because critical experimental outcomes depend on three inseparable parameters: receptor subtype selectivity, photochemical uncaging kinetics, and off-target pharmacology. The parent compound (S)-3,4-DCPG exhibits >100-fold selectivity for mGlu8 over mGlu1-7 , a profile absent in widely used caged agonists such as NPEC-caged-(1S,3R)-ACPD (group I/II agonist) or NPEC-caged-LY 379268 (group II agonist). Furthermore, NPEC-caged ligands do not inhibit GABA-A receptors at experimental concentrations, unlike MNI-caged analogs which exhibit IC₅₀ values near physiologically relevant ranges [1]. Simply using the uncaged (S)-3,4-DCPG precludes any spatiotemporal experimental design. These compound-specific properties mean that substituting NPEC-caged-(S)-3,4-DCPG with another caged glutamate ligand yields data reflecting a different receptor population, potentially confounded by GABAergic interference, and lacking the necessary photochemical control.

NPEC-caged-(S)-3,4-DCPG: Selectivity & Safety Evidence


mGlu8 Selectivity Profile

The bioactive moiety of NPEC-caged-(S)-3,4-DCPG, (S)-3,4-DCPG, activates human mGlu8a with an EC₅₀ of 31 nM and displays >100-fold selectivity over mGlu1-7, with negligible activity at NMDA and kainate receptors . This contrasts with the most closely related commercial caged mGluR agonist, NPEC-caged-(1S,3R)-ACPD, which is a group I/II (mGlu1/5 and mGlu2/3) agonist lacking mGlu8 selectivity . For experiments requiring selective activation of group III mGluRs, particularly mGlu8, NPEC-caged-(S)-3,4-DCPG is the only caged probe with this selectivity fingerprint.

mGlu8 receptor selectivity Group III metabotropic glutamate receptors caged neurotransmitter pharmacology

GABA-A Receptor Off-Target Safety

In slice electrophysiology experiments, high concentrations of MNI-caged ligands inhibited GABA-A receptors with IC₅₀ concentrations close to the maximum concentrations useful in receptor signaling experiments, whereas NPEC-caged ligands did not interfere with GABAergic transmission [1]. This property, documented for NPEC-caged-(S)-AMPA and NPEC-caged-(1S,3R)-ACPD, is a class-level characteristic of the NPEC caging group and applies to NPEC-caged-(S)-3,4-DCPG. For experimental designs in brain regions with prominent GABAergic tone (e.g., hippocampus, cerebellum), MNI-caged compounds introduce a significant confound that NPEC-caged compounds avoid.

GABA-A receptor interference caged compound off-target effects NPEC vs. MNI caging chemistry

Uncaging Kinetics for Metabotropic Receptors

NPEC-caged compounds exhibit an extinction coefficient (ε₃₄₇) of 660 M⁻¹cm⁻¹ and a quantum yield (Φ) of 0.64, enabling efficient near-UV photolysis . The photorelease rate of NPEC cages is slower than that of MNI cages (sub-microsecond release), but this is functionally adequate for mGluR-mediated signaling, which operates on a slower timescale and does not require sub-millisecond agonist delivery [1]. Photolysis of NPEC-ACPD or NPEC-DHPG in Purkinje neurons generated slow inward currents blocked by the mGluR type 1 antagonist CPCCOEt, confirming that NPEC photorelease kinetics are matched to the temporal requirements of mGluR activation [1].

photorelease kinetics mGluR signaling timescale NPEC uncaging efficiency

Enhanced Solubility in DMSO

NPEC-caged-(S)-3,4-DCPG is soluble to 100 mM in water and to 100 mM in DMSO . In contrast, the uncaged parent (S)-3,4-DCPG is soluble to 100 mM in water but only to 25 mM in DMSO . This four-fold improvement in DMSO solubility for the caged analog facilitates the preparation of concentrated stock solutions in DMSO for applications requiring organic solvent compatibility, such as co-application with hydrophobic drugs or use in DMSO-tolerant assay systems.

solubility comparison stock solution preparation caged compound formulation

NPEC-caged-(S)-3,4-DCPG: Key Applications


Spatiotemporal mGluR Activation in Brain Slices

NPEC-caged-(S)-3,4-DCPG is ideally suited for local flash photolysis experiments in acute brain slices where selective activation of mGlu8 receptors is required. Its >100-fold selectivity over mGlu1-7 ensures that observed slow inward currents are attributable to group III mGluR activation rather than confounding group I/II receptor engagement, which would occur with non-selective caged agonists such as NPEC-caged-(1S,3R)-ACPD . The absence of GABA-A receptor interference [1] is critical in GABA-rich regions such as the hippocampus, cerebellum, and striatum, where MNI-caged compounds would introduce inhibitory tone artifacts.

mGlu8 Synaptic Plasticity in Neurodevelopmental Models

Studies using the parent compound (S)-3,4-DCPG have demonstrated rescue of social novelty preference deficits in prenatal valproic acid (VPA) rat models of autism spectrum disorder . NPEC-caged-(S)-3,4-DCPG extends this research capability by enabling temporally precise uncaging at specific hippocampal subregions (e.g., dentate gyrus) during defined behavioral epochs or plasticity induction protocols, a level of control unattainable with systemic or bath-applied (S)-3,4-DCPG.

GABA-Sparing Dual-Photolysis Experiments

In experimental protocols combining caged glutamate uncaging with concurrent GABAergic pharmacology or optogenetic manipulation of inhibitory interneurons, NPEC-caged-(S)-3,4-DCPG is the preferred caged mGluR probe because NPEC-caged ligands do not inhibit GABA-A receptors at experimental concentrations, unlike MNI-caged analogs . This GABA-sparing property eliminates a critical confound in studies examining excitation-inhibition balance, feedforward inhibition, or GABAergic plasticity.

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